3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide
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Overview
Description
3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide typically involves the reaction of 2-aminobenzothiazole with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with propionyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)ethan-1-amine
- 2-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)ethan-1-one
Uniqueness
3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-15-9-5-3-7-13(15)19-17(21)11-12-18-20-14-8-4-6-10-16(14)23-18/h3-10H,2,11-12H2,1H3,(H,19,21) |
InChI Key |
ONAGWNJJGFHFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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